1,1-Difluorospiro[2.5]octan-6-ol
Overview
Description
1,1-Difluorospiro[2.5]octan-6-ol is a chemical compound with the molecular formula C8H12F2O and a molecular weight of 162.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a spirocyclic octane structure
Preparation Methods
The synthesis of 1,1-Difluorospiro[2.5]octan-6-ol typically involves the introduction of fluorine atoms into a spirocyclic octane precursor. One common synthetic route includes the reaction of a spirocyclic octane derivative with a fluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure selective fluorination .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
1,1-Difluorospiro[2.5]octan-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it has been oxidized, to revert to the original hydroxyl form.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the fluorine atoms may result in the formation of amine or ether derivatives .
Scientific Research Applications
1,1-Difluorospiro[2.5]octan-6-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure and fluorine atoms make it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated structure can be utilized in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands, due to the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.5]octan-6-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules. Additionally, the spirocyclic structure can provide rigidity and conformational stability, which may improve the compound’s overall efficacy .
Comparison with Similar Compounds
1,1-Difluorospiro[2.5]octan-6-ol can be compared with other fluorinated spirocyclic compounds, such as:
1,1-Difluorospiro[2.4]heptan-5-ol: Similar in structure but with a smaller spirocyclic ring, which may affect its reactivity and applications.
1,1-Difluorospiro[3.5]nonan-7-ol:
1,1-Difluorospiro[2.5]octan-4-ol: Differing in the position of the hydroxyl group, which can impact its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific ring size and the position of the fluorine atoms and hydroxyl group, which together confer distinct chemical and physical properties .
Properties
IUPAC Name |
2,2-difluorospiro[2.5]octan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVWOUBJZRJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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